1-(4,6-Difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(4,6-Difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H8F2N2O2S . It has gained interest in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, 19F NMR, high-resolution mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 270.26 g/mol. Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Scientific Research Applications
Organic Synthesis
In organic chemistry, this compound is a valuable intermediate in the synthesis of complex molecules. Its reactive carboxylic acid group allows for the formation of amide bonds, making it a versatile building block for creating a variety of organic compounds .
Suzuki–Miyaura Coupling
This compound can act as a boron reagent in Suzuki–Miyaura coupling reactions. This type of reaction is widely used in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Two-Photon Fluorescence Imaging
Due to its optical properties, the compound is of interest in the development of materials for two-photon fluorescence imaging. This imaging technique is used for deep-tissue visualization, which is essential for medical diagnostics and research .
Antibacterial Research
Benzothiazole derivatives, including this compound, have shown antibacterial activity. They work by inhibiting various bacterial enzymes and proteins, which could lead to the development of new antibiotics to combat resistant bacterial strains .
Chemical Biology
In chemical biology, the compound can be used to study enzyme-substrate interactions and the role of small molecules in biological systems. Its ability to interact with proteins and nucleic acids makes it a useful tool for probing biological pathways and identifying potential drug targets .
properties
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2S/c12-6-1-7(13)9-8(2-6)18-11(14-9)15-3-5(4-15)10(16)17/h1-2,5H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBIHQZVJAWRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.